2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine

Overview

Description

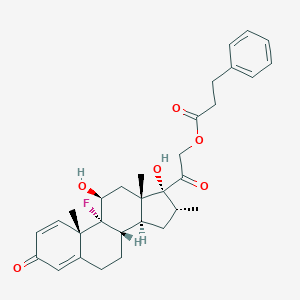

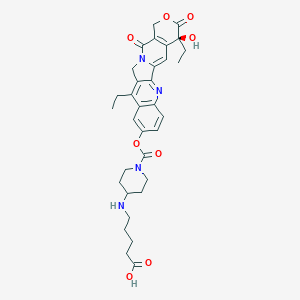

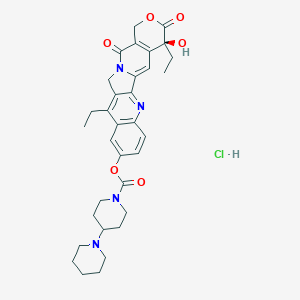

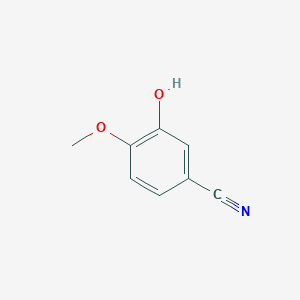

“2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine” is a white to off-white solid . It is a 2’,3’-di-O-acetate ester of 5’-deoxy-5-fluorocytidine, which is a prodrug of active antitumor 5-FU and an intermediary metabolite of capecitabine .

Synthesis Analysis

The compound was synthesized by glycosidation of 5-fluorocytosine with 1,2,3-tri-O-acetyl-5-deoxyribose with stannic tetrachloride in dichloromethane (at 15–20°C) to form the title compound .Molecular Structure Analysis

The molecular formula of the compound is C13H16FN3O6 and its molecular weight is 329.28 . The InChI key is NWJBWNIUGNXJGO-YHHSPFQVSA-N .Chemical Reactions Analysis

The compound is a metabolite of the drug capecitabine . It is also an intermediary metabolite of capecitabine .Physical And Chemical Properties Analysis

The compound has a melting point of 187.0 to 191.0 °C . It is soluble in methanol . The compound should be stored at a temperature of 0-10°C .Scientific Research Applications

Sharma, Bloch, and Bobek (1982) synthesized 2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine derivatives and found that these compounds were inactive against HeLa and leukemia L1210 cells at certain concentrations but inhibited the growth of E. coli cells. This indicates potential applications in antimicrobial research (Sharma, Bloch, & Bobek, 1982).

Solodinin et al. (2019) conducted studies using a related compound, 5-Fluoro-2'-deoxycytidine, for the study of B/Z-DNA transition. This suggests the utility of these compounds in understanding DNA conformational changes, which has implications in genetic research (Solodinin, Gautrais, Ollivier, & Yan, 2019).

Jarmuła et al. (2005) explored the X-ray crystal and ab initio structures of 3',5'-di-O-Acetyl-N(4)-Hydroxy-2'-Deoxycytidine and its 5-fluoro analogue. These studies provide insights into molecular interactions, which are crucial in drug design and enzymatic inhibition research (Jarmuła, Rypniewski, Felczak, & Rode, 2005).

Stuyver et al. (2004) investigated 2'-Deoxy-2'-fluorocytidine (a related compound) and its inhibition of the hepatitis C virus RNA replicon. This suggests potential antiviral applications, particularly in the treatment of hepatitis C (Stuyver, Mcbrayer, Whitaker, Tharnish, Ramesh, Lostia, Cartee, Shi, Hobbs, Schinazi, Watanabe, & Otto, 2004).

Kopyra, Keller, and Bald (2014) studied the role of fluoro-substituted nucleosides, like 2'-deoxy-5-fluorocytidine, in DNA radiosensitization for tumor radiation therapy. This research indicates potential uses in enhancing the efficacy of radiation therapy in cancer treatment (Kopyra, Keller, & Bald, 2014).

Mechanism of Action

Target of Action

The primary target of 2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine is the cellular machinery involved in DNA replication . This compound is a prodrug of the active antitumor agent 5-FU , and an intermediary metabolite of capecitabine .

Mode of Action

2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine interacts with its targets by being metabolized into 5-fluorouracil (5-FU) . This conversion involves a pathway with three enzymatic steps and two intermediary metabolites, 5’-deoxy-5-fluorocytidine (5’-DFCR) and 5’-deoxy-5-fluorouridine (5’-DFUR) .

Biochemical Pathways

The compound affects the biochemical pathways involved in DNA replication . The metabolite 5-FU inhibits thymidylate synthase, an enzyme crucial for DNA synthesis . This inhibition disrupts DNA replication, leading to cell death and providing the compound’s antitumor effects .

Pharmacokinetics

The pharmacokinetics of 2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine are influenced by its ADME properties . The compound is soluble in methanol , suggesting it may have good absorption and distribution characteristics.

Result of Action

The result of the compound’s action is the inhibition of DNA replication , leading to cell death . This makes 2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine effective as an antitumor agent .

Action Environment

The action of 2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it should be stored at 0-10°C . Additionally, the compound’s efficacy could potentially be influenced by factors such as the tumor’s microenvironment and the patient’s overall health status.

Safety and Hazards

The compound is classified as causing serious eye irritation, meaning that it can cause significant discomfort and even damage if it comes into contact with the eyes . It may also cause respiratory irritation, which can be particularly problematic for individuals who suffer from asthma or other respiratory issues .

Future Directions

Biochemical Analysis

Biochemical Properties

2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine plays a significant role in biochemical reactions. It is a 2’,3’-di-O-acetate ester of 5’-deoxy-5-fluorocytidine, which is a prodrug of active antitumor 5-FU and an intermediary metabolite of capecitabine

Cellular Effects

As a metabolite of the drug capecitabine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a metabolite of capecitabine, it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

[4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3O6/c1-5-9(22-6(2)18)10(23-7(3)19)12(21-5)17-4-8(14)11(15)16-13(17)20/h4-5,9-10,12H,1-3H3,(H2,15,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJBWNIUGNXJGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine in the synthesis of Capecitabine?

A1: this compound serves as a crucial intermediate in the synthesis of Capecitabine, an antitumor agent. [] The compound undergoes amidation with n-pentyl chloroformate, followed by hydrolysis to yield Capecitabine. This synthetic route has been highlighted for its efficiency and suitability for industrial production. [, ]

Q2: How does the crystal structure of this compound influence its properties?

A2: The crystal structure of this compound is characterized by a network of intra and intermolecular hydrogen bonds. [] Notably, a unique three-center proton-bifurcated donor N-H···(O,F) hydrogen bond interaction, supported by a (C,N)-H···O bifurcated acceptor three-center hydrogen bond, has been observed. [] These interactions, along with Cg π-ring interactions involving a fluorine atom and the pyrimidine ring, significantly influence bond distances, angles, and torsion angles within the molecule, ultimately affecting its physical and chemical properties. []

Q3: Are there any alternative synthetic methods for producing this compound?

A3: Yes, research has explored alternative synthetic pathways for this compound. One such method involves using a trifluoromethanesulfonic acid trimethylsilyl ester catalyst as a silanization agent for 5-fluorocytosine. [] This approach has been reported to offer advantages in terms of yield, quality, and ease of operation, making it a promising alternative for large-scale production. []

Q4: What analytical techniques are commonly employed to characterize and quantify this compound?

A4: Various analytical methods are used to characterize and quantify this compound. These include spectroscopic techniques such as 1H-NMR, IR, and MS, which provide structural information and confirm the identity of the compound. [] Additionally, chromatographic methods, particularly silica gel chromatography, are employed for purification and separation. []

Q5: What are the advantages of the synthesis method described in patent "this compound synthesis method"?

A5: The patent "this compound synthesis method" outlines a procedure that boasts fewer operational steps and reduced material loss. [] This is achieved by utilizing specific reagents and reaction conditions, such as the use of anhydrous tin tetrachloride and controlled temperature additions. [] These factors contribute to a more efficient and cost-effective synthesis process. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

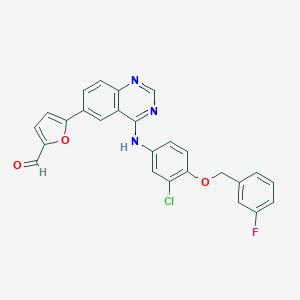

![6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B193487.png)